molecular formula C18H24FN3O B6055231 4-[(1-Ethyl-5-methylpyrazol-4-yl)methyl]-2-[(3-fluorophenyl)methyl]morpholine

4-[(1-Ethyl-5-methylpyrazol-4-yl)methyl]-2-[(3-fluorophenyl)methyl]morpholine

Cat. No.: B6055231
M. Wt: 317.4 g/mol
InChI Key: QCKKGDIWSFMGON-UHFFFAOYSA-N
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Description

4-[(1-Ethyl-5-methylpyrazol-4-yl)methyl]-2-[(3-fluorophenyl)methyl]morpholine is a complex organic compound that features a morpholine ring substituted with a pyrazole and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Ethyl-5-methylpyrazol-4-yl)methyl]-2-[(3-fluorophenyl)methyl]morpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the ethyl and methyl groups. The morpholine ring is then synthesized separately and coupled with the pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[(1-Ethyl-5-methylpyrazol-4-yl)methyl]-2-[(3-fluorophenyl)methyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[(1-Ethyl-5-methylpyrazol-4-yl)methyl]-2-[(3-fluorophenyl)methyl]morpholine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(1-Ethyl-5-methylpyrazol-4-yl)methyl]-2-[(3-fluorophenyl)methyl]morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Methylpyrazole: Known for its use as an alcohol dehydrogenase inhibitor.

    1-Methylpyrazole-4-boronic acid pinacol ester: Used in organic synthesis as a boronic acid derivative.

    Bixafen: A fungicide with a pyrazole core structure.

Uniqueness

4-[(1-Ethyl-5-methylpyrazol-4-yl)methyl]-2-[(3-fluorophenyl)methyl]morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyrazole and morpholine rings, along with the fluorophenyl group, makes it a versatile compound for various applications .

Properties

IUPAC Name

4-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-2-[(3-fluorophenyl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O/c1-3-22-14(2)16(11-20-22)12-21-7-8-23-18(13-21)10-15-5-4-6-17(19)9-15/h4-6,9,11,18H,3,7-8,10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKKGDIWSFMGON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)CN2CCOC(C2)CC3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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